2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole ring linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 3-methyl-1,2-thiazol-5-yl moiety.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-8-6-12(20-16-8)15-11(17)7-18-13-14-9-4-2-3-5-10(9)19-13/h2-6H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBNWVNVHKEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the reaction of benzothiazole derivatives with isothiazole derivatives. One common method involves the nucleophilic substitution reaction where a benzothiazole thiol reacts with an acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or isothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Bases like sodium hydroxide or potassium carbonate; reactions are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways. This inhibition can lead to improved glucose homeostasis and potential therapeutic effects in diabetes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., Cl in 5e ) correlate with higher melting points (132–134°C) compared to electron-donating groups (e.g., OCH₃ in 5k: 135–136°C), likely due to enhanced intermolecular interactions.
- Bulky substituents (e.g., benzotriazole in ) may reduce crystallinity, though melting points are unspecified in the evidence.
Synthetic Efficiency :
- Yields for thiadiazole derivatives (e.g., 5e: 74%, 5k: 72%) are moderate, whereas cephalosporin analog 18d shows a lower yield (30%), suggesting greater synthetic complexity for fused-ring systems.
Bioactivity Clues: The amino group in and sulfamoyl group in Methazolamide highlight the importance of H-bond donors/acceptors for biological targeting (e.g., enzyme inhibition).
Functional Group Analysis
- Benzothiazole vs. Triazoles (e.g., ) introduce additional H-bonding sites.
- Sulfanyl Linker : Common in all analogs, this group enhances conformational flexibility and may act as a redox-active site.
Pharmacological Implications
- Antimicrobial Activity: Thiazole/thiadiazole hybrids (e.g., ) are known for antibacterial properties.
- Enzyme Inhibition : Methazolamide’s success as a carbonic anhydrase inhibitor underscores the relevance of acetamide-heterocycle hybrids in drug design.
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to a class of derivatives that have shown promise in various pharmacological applications, particularly in anticancer and antimicrobial activities. The following sections will detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₉H₁₆N₄OS₂
- Molecular Weight : 380.49 g/mol
- CAS Number : 957491-39-3
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with thiazole acetamides. Various synthetic pathways have been explored to optimize yield and purity. For instance, the use of solvents such as DMF and catalysts can significantly enhance the reaction efficiency.
Antitumor Activity
Research indicates that derivatives of benzothiazole and thiazole exhibit significant antitumor properties. A study highlighted that compounds with similar structures to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide demonstrated selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. For example, a related compound showed an EC50 value of approximately 32 ng/mL against tumorigenic cell lines .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. In vitro studies have shown that similar benzothiazole derivatives exhibit moderate to excellent activity against several pathogenic fungi. A related study found that certain pyrazole derivatives had significant antibacterial effects by disrupting bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide. The presence of specific functional groups in the benzothiazole and thiazole moieties has been linked to enhanced biological activity:
| Substituent | Effect on Activity |
|---|---|
| Benzothiazole ring | Increases antitumor activity |
| Thiazole moiety | Enhances antimicrobial properties |
| Acetamide group | Contributes to overall bioactivity |
Case Studies
Several studies have focused on the biological evaluation of compounds related to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide:
- Anticancer Screening : A series of benzothiazole derivatives were screened for their anticancer properties against various cell lines. Compounds similar to the target compound showed IC50 values ranging from 6.46 μM to 30 μM against different cancer types .
- Antifungal Studies : In a comparative study of pyrazole amides, one derivative exhibited superior antifungal activity against seven phytopathogenic fungi compared to standard antifungal agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-mercaptobenzothiazole with chloroacetyl chloride to form 2-(chloroacetylthio)benzothiazole, followed by coupling with 5-amino-3-methyl-1,2-thiazole. Intermediates are characterized using TLC (e.g., chloroform:methanol 7:3 ratio for polarity assessment) and spectroscopic methods (¹H NMR, ¹³C NMR, and EIMS). For example, in analogous syntheses, NH protons in acetamide derivatives appear as broad singlets at ~4.16 ppm, while aromatic protons resonate between 6.95–8.10 ppm .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., acetamide NH at ~10–12 ppm, benzothiazole aromatic protons at 7.2–8.3 ppm) and carbon backbone.
- Mass Spectrometry (EIMS/HRMS) : To verify molecular weight (e.g., molecular ion peaks at m/z 335–350 for related derivatives) .
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-S stretches at ~600–700 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. For short-term use (1–2 weeks), –4°C is acceptable. Stability should be monitored via HPLC or TLC to detect degradation products (e.g., free thiol groups or oxidized sulfur species) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Use a statistical experimental design (e.g., Response Surface Methodology) to evaluate variables:
- Solvent polarity : Dioxane or DMF enhances solubility of aromatic intermediates .
- Temperature : Reactions often proceed at 20–25°C for coupling steps but may require reflux (e.g., 80°C in ethanol for hydrazide formation) .
- Catalyst/base : Triethylamine (1.2–1.5 eq) neutralizes HCl byproducts during acyl chloride reactions .
Example optimization: A 15% yield increase was achieved by adjusting the molar ratio of chloroacetyl chloride to amine from 1:1 to 1.2:1 in analogous syntheses .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Re-examine purity : Recrystallize the compound (e.g., ethanol-DMF mixtures) and repeat NMR under dry conditions to exclude solvent or moisture artifacts .
- Alternative techniques : Use X-ray crystallography for unambiguous confirmation if NMR is inconclusive. For example, crystal structures of benzothiazole derivatives have resolved ambiguities in tautomeric forms .
- Cross-validate with computational chemistry : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Q. What strategies are recommended for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations. Benzothiazole-thiazole hybrids often show activity at 10–50 µM .
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for pathway proteins (e.g., Bcl-2, Bax) .
Q. How can researchers assess the compound’s stability under physiological conditions for drug development?
- Methodological Answer :
- Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) : Incubate at 37°C for 24 hours, analyze degradation via HPLC.
- Plasma stability : Mix with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound .
- Forced degradation studies : Expose to heat (60°C), light (UV, 254 nm), and oxidants (H₂O₂) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
